molecular formula C20H27N3O3 B10967361 N-cycloheptyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-cycloheptyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10967361
M. Wt: 357.4 g/mol
InChI Key: ADTMYSDGTVAGCP-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a cycloheptyl group, an isopropyl-substituted oxadiazole ring, and a phenoxy acetamide moiety. Phenoxy acetamides are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves several steps. One efficient method for synthesizing the oxadiazole ring is through the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups. The phenoxy acetamide moiety can be introduced through a nucleophilic substitution reaction involving the appropriate phenol derivative and an acylating agent.

Chemical Reactions Analysis

N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The phenoxy acetamide moiety can also interact with biological membranes, affecting their properties and influencing cellular processes .

Comparison with Similar Compounds

N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-CYCLOHEPTYL-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-cycloheptyl-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H27N3O3/c1-14(2)19-22-20(26-23-19)15-9-11-17(12-10-15)25-13-18(24)21-16-7-5-3-4-6-8-16/h9-12,14,16H,3-8,13H2,1-2H3,(H,21,24)

InChI Key

ADTMYSDGTVAGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3CCCCCC3

Origin of Product

United States

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